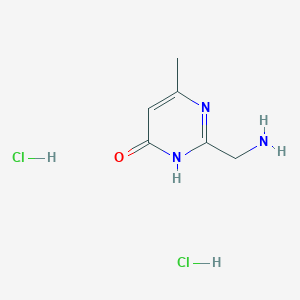

2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It is used in the synthesis of other compounds, as a buffer, and as a chelating agent .

Synthesis Analysis

In one study, a Schiff base chemosensor based on benzimidazole was synthesized . The synthesis pathway involved the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations .

Molecular Structure Analysis

The molecular formula of 2-(Aminomethyl)benzimidazole dihydrochloride is C8H11Cl2N3 . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .

Chemical Reactions Analysis

While specific chemical reactions involving 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride are not available, 2-(Aminomethyl)benzimidazole dihydrochloride has been used in the synthesis of other compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Aminomethyl)benzimidazole dihydrochloride include its molecular formula C8H11Cl2N3, its average mass 238.114 Da, and its monoisotopic mass 237.043564 Da .

Aplicaciones Científicas De Investigación

Enzymatic Inhibition and Antibacterial Activity

One notable application is in the realm of enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Research has shown that derivatives of dihydropyrimidinones, related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one, exhibit significant inhibitory activity against DHFR. These compounds are synthesized to explore their antibacterial efficacy and selectivity towards bacterial over human DHFR, indicating their potential in combating antibiotic-resistant strains (Wyss et al., 2003).

Structural and Supramolecular Chemistry

Another area of application is in the study of molecular and crystal structures. Compounds structurally related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one have been analyzed to understand their electronic structures and hydrogen-bonded supramolecular assemblies. This research provides valuable insights into the polarization of electronic structures and the formation of intricate hydrogen-bonded networks, which are crucial for designing molecules with specific properties (Yépes et al., 2012).

Antitumor and Antifolate Agents

Dihydropyrimidinones have also been explored for their potential as antitumor agents and inhibitors of thymidylate synthase (TS) and DHFR. The design, synthesis, and biological evaluation of these compounds reveal their capability to inhibit both TS and DHFR effectively, demonstrating their promise in cancer therapy. The study highlights the significance of structural modifications on the biological activity and potency of these compounds against various tumor cells (Gangjee et al., 2009).

Synthesis and Biological Potential

Additionally, the synthetic pathways to create dihydropyrimidinones and their derivatives showcase the versatility of these compounds in medicinal chemistry. These pathways enable the generation of compounds with varied biological activities, including antimicrobial and antitumor properties. The comparison of physicochemical properties and biological potentials of these synthesized compounds provides a deeper understanding of their functionality and applications (Zadorozhny et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride involves the reaction of 2,6-dimethyl-4-hydroxypyrimidine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "2,6-dimethyl-4-hydroxypyrimidine", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2,6-dimethyl-4-hydroxypyrimidine with formaldehyde and ammonium chloride in the presence of a catalyst to form 2-(Aminomethyl)-6-methyl-4-hydroxypyrimidine.", "Step 2: Reduce 2-(Aminomethyl)-6-methyl-4-hydroxypyrimidine with sodium borohydride to form 2-(Aminomethyl)-6-methyl-4-pyrimidinol.", "Step 3: Acidify 2-(Aminomethyl)-6-methyl-4-pyrimidinol with hydrochloric acid to form 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride." ] } | |

| 1955494-60-6 | |

Fórmula molecular |

C6H10ClN3O |

Peso molecular |

175.61 g/mol |

Nombre IUPAC |

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-2-6(10)9-5(3-7)8-4;/h2H,3,7H2,1H3,(H,8,9,10);1H |

Clave InChI |

LYLNRHUZPFVPIM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC(=N1)CN.Cl.Cl |

SMILES canónico |

CC1=CC(=O)NC(=N1)CN.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)

![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)